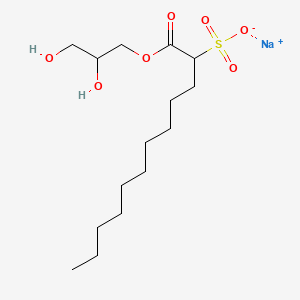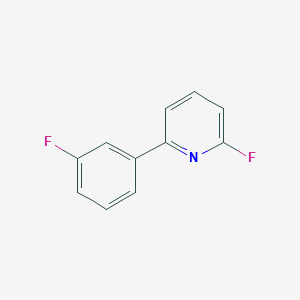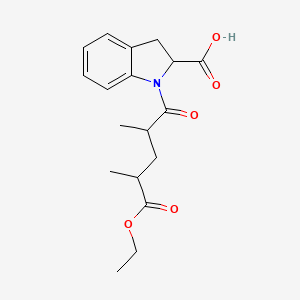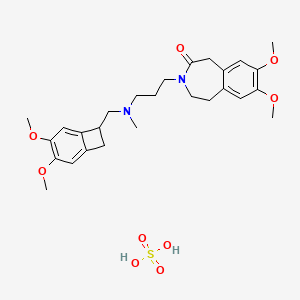
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,5-bis(2-fluorobencilideno)-4-oxopiperidina-1-carboxilato de terc-butilo es un compuesto orgánico sintético que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperidina sustituido con grupos fluorobencilideno y un éster de terc-butilo. La presencia de átomos de flúor en los grupos bencilideno mejora su estabilidad química y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3,5-bis(2-fluorobencilideno)-4-oxopiperidina-1-carboxilato de terc-butilo normalmente implica la condensación de 2-fluorobenzaldehído con un derivado de piperidona en condiciones básicas. La reacción a menudo se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, lo que facilita la formación de los grupos bencilideno. El intermedio resultante luego se esterifica con cloroformato de terc-butilo para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de calidad industrial, y las reacciones se llevan a cabo en reactores grandes para acomodar el volumen aumentado. La purificación del producto final se logra mediante técnicas como la recristalización o la cromatografía para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,5-bis(2-fluorobencilideno)-4-oxopiperidina-1-carboxilato de terc-butilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Los átomos de flúor en los grupos bencilideno se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI), condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles o haluros, a menudo en presencia de un catalizador o bajo condiciones de reflujo.
Productos principales formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3,5-bis(2-fluorobencilideno)-4-oxopiperidina-1-carboxilato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos fluorados.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluyendo propiedades antiinflamatorias y antimicrobianas.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluyendo polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 3,5-bis(2-fluorobencilideno)-4-oxopiperidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares y vías específicas. Los grupos fluorobencilideno mejoran su afinidad de unión a ciertas enzimas o receptores, lo que lleva a la modulación de su actividad. Los efectos del compuesto están mediados a través de vías que involucran estrés oxidativo, inflamación o inhibición microbiana, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
3,5-bis(trifluorometil)bencilideno-4-oxopiperidina-1-carboxilato de terc-butilo: Estructura similar pero con grupos trifluorometil en lugar de grupos fluorobencilideno.
3,5-bis(2-clorobencilideno)-4-oxopiperidina-1-carboxilato de terc-butilo: Estructura similar pero con grupos clorobencilideno en lugar de grupos fluorobencilideno.
Singularidad
La presencia de átomos de flúor en el 3,5-bis(2-fluorobencilideno)-4-oxopiperidina-1-carboxilato de terc-butilo confiere propiedades únicas como una mayor estabilidad química, una reactividad mejorada y una posible actividad biológica. Estas características lo distinguen de otros compuestos similares y lo convierten en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C24H23F2NO3 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
tert-butyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13- |
Clave InChI |
MCSPIRBNMDODQP-BKHHGCLFSA-N |
SMILES isomérico |
CC(OC(=O)N1C/C(=C/C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)



![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)


![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)




